molecular formula C3H7F2NO B15319839 (R)-3-Amino-1,1-difluoropropan-2-ol

(R)-3-Amino-1,1-difluoropropan-2-ol

Cat. No.: B15319839
M. Wt: 111.09 g/mol
InChI Key: RHVLBJPNWATWIM-UWTATZPHSA-N
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Description

®-3-Amino-1,1-difluoropropan-2-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both amino and difluoromethyl groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and other related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-1,1-difluoropropan-2-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of ®-glycidol with difluoromethylamine under controlled conditions to yield the target compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack on the epoxide ring.

Industrial Production Methods: Industrial production of ®-3-Amino-1,1-difluoropropan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-1,1-difluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form difluoromethylated amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of difluoromethylated amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

®-3-Amino-1,1-difluoropropan-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be used in the development of agrochemicals and materials science, particularly in the synthesis of fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of ®-3-Amino-1,1-difluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets. The amino group can form hydrogen bonds with active site residues, while the difluoromethyl group can participate in hydrophobic interactions, thereby stabilizing the compound-target complex.

Comparison with Similar Compounds

    (S)-3-Amino-1,1-difluoropropan-2-ol: The enantiomer of the target compound, which may exhibit different biological activities and properties.

    3-Amino-1,1-difluoropropane: Lacks the hydroxyl group, which can significantly alter its reactivity and applications.

    3-Amino-1,1-difluoropropanol: Similar structure but without the chiral center, leading to different stereochemical properties.

Uniqueness: ®-3-Amino-1,1-difluoropropan-2-ol is unique due to its chiral nature and the presence of both amino and difluoromethyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C3H7F2NO

Molecular Weight

111.09 g/mol

IUPAC Name

(2R)-3-amino-1,1-difluoropropan-2-ol

InChI

InChI=1S/C3H7F2NO/c4-3(5)2(7)1-6/h2-3,7H,1,6H2/t2-/m1/s1

InChI Key

RHVLBJPNWATWIM-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(F)F)O)N

Canonical SMILES

C(C(C(F)F)O)N

Origin of Product

United States

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